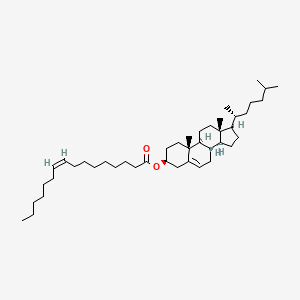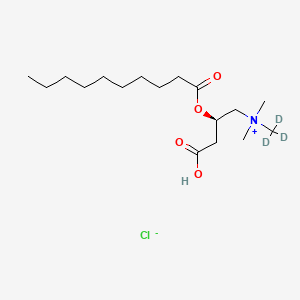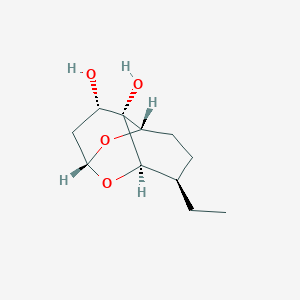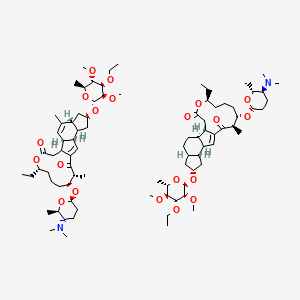
Lauroyl-L-carnitine-d3 (chloride)
描述
月桂酰-L-肉碱-d3(氯化物)是月桂酰-L-肉碱氯化物的氘标记衍生物。它是一种主要用于科学研究的稳定同位素化合物。 该化合物因其在药物开发中的作用而闻名,尤其是在药物分子定量方面,因为其具有稳定的氢、碳和其他元素的重同位素 .
准备方法
合成路线和反应条件
月桂酰-L-肉碱-d3(氯化物)是通过将氘掺入月桂酰-L-肉碱氯化物中合成的。该过程涉及用分子结构中的氘原子取代氢原子。 这种氘化过程通常使用氘代试剂在受控条件下进行,以确保最终产品的稳定性和纯度 .
工业生产方法
月桂酰-L-肉碱-d3(氯化物)的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用专门的设备来处理氘代试剂并保持所需的反应条件。 最终产品随后进行纯化并测试其同位素纯度和稳定性 .
化学反应分析
反应类型
月桂酰-L-肉碱-d3(氯化物)会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成相应的氧化产物。
还原: 它也可以进行还原反应,导致形成还原衍生物。
常用试剂和条件
这些反应中使用的常用试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 这些反应通常在受控的温度和压力下进行,以确保所需的反应结果 .
形成的主要产物
这些反应形成的主要产物包括月桂酰-L-肉碱-d3(氯化物)的氧化和还原衍生物,以及氘原子被其他官能团取代的取代化合物 .
科学研究应用
月桂酰-L-肉碱-d3(氯化物)在科学研究中具有广泛的应用:
作用机制
月桂酰-L-肉碱-d3(氯化物)的作用机制涉及它作为酰基肉碱的作用。它促进脂肪酸转运到线粒体中进行β-氧化,从而在能量代谢中发挥关键作用。 氘标记允许在代谢研究中进行精确的跟踪和定量 .
相似化合物的比较
类似化合物
月桂酰-L-肉碱氯化物: 该化合物的非氘标记形式,用于类似的应用,但没有氘标记的优势.
月桂酰-L-肉碱-d9氯化物: 另一种氘标记衍生物,具有更高的氘化程度.
月桂酰-L-肉碱-d3盐酸盐: 一种具有不同抗衡离子的类似化合物,用于类似的研究应用.
独特性
月桂酰-L-肉碱-d3(氯化物)的独特性在于其特定的氘标记,这提供了增强的稳定性并允许在分析研究中进行精确的定量。 这使其在药物开发和代谢研究中特别有价值 .
属性
IUPAC Name |
[(2R)-3-carboxy-2-dodecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1/i2D3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBBUDRTWRVCFN-NZDFJUHXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCC.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


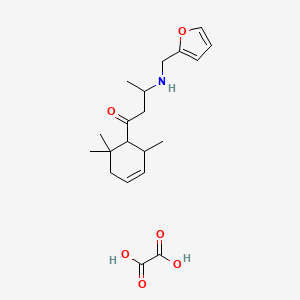
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propan-1-amine;trihydrochloride](/img/structure/B8088662.png)
![2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]ethanamine;hydrochloride](/img/structure/B8088670.png)
![5-Methyl-2-[2-(morpholin-4-yl)ethoxy]aniline (2HCl)](/img/structure/B8088672.png)
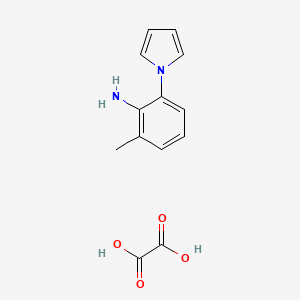
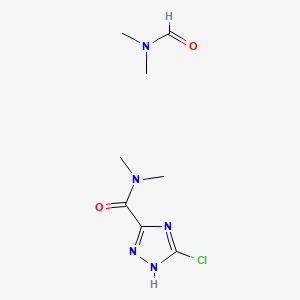
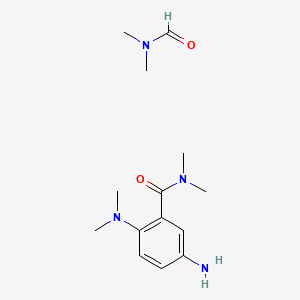
![2-[4-[2-(dimethylamino)-2-oxoethyl]piperazin-1-yl]acetic acid;N,N-dimethylformamide](/img/structure/B8088696.png)
![[(1R,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrochloride](/img/structure/B8088698.png)

